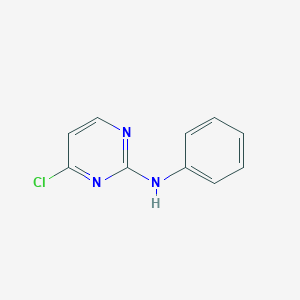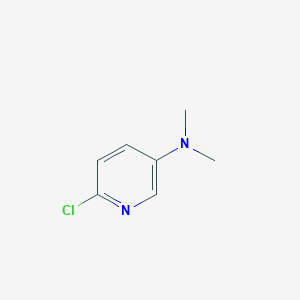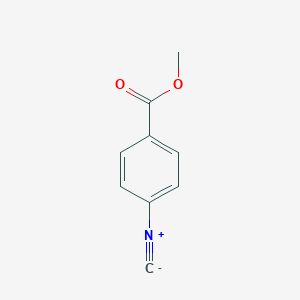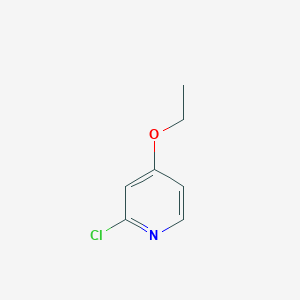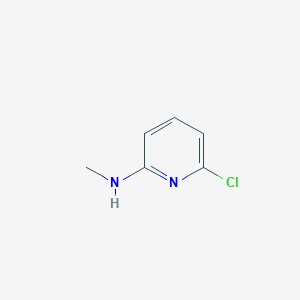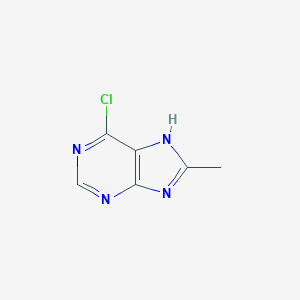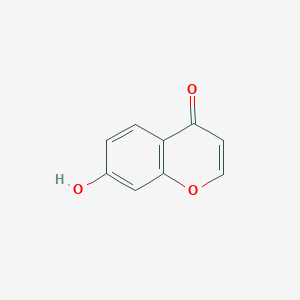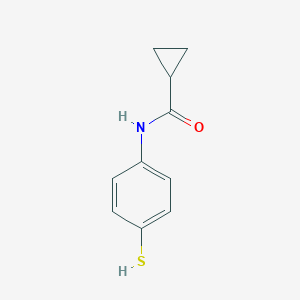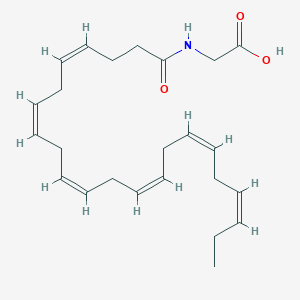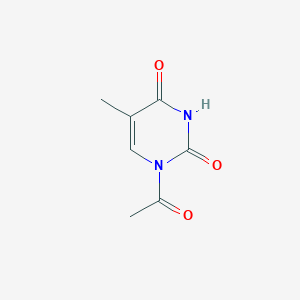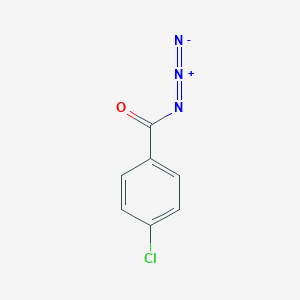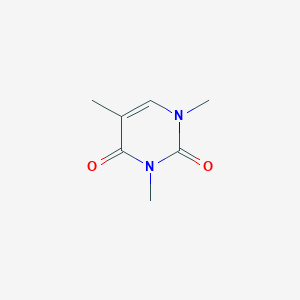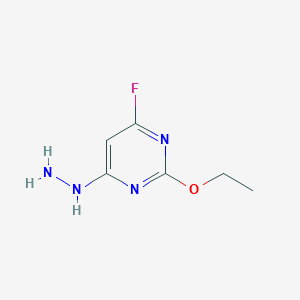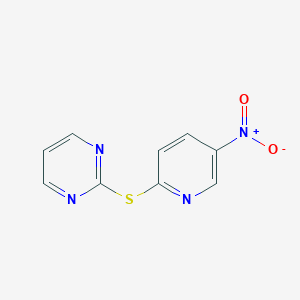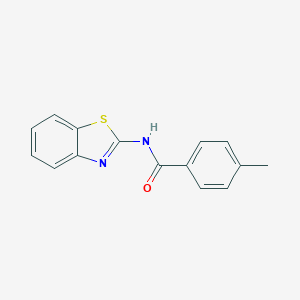
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in various fields of science. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to interact with the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular components. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of proteins such as NF-κB, which are involved in the regulation of inflammation and immune response.
In bacteria, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of enzymes such as DNA gyrase, which are involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its relatively simple synthesis method, low cost, and wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be easily synthesized in large quantities and purified by column chromatography. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biological activities, making it a versatile compound for use in various experiments.
The limitations of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its potential toxicity and lack of specificity. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to interact with various cellular targets, making it difficult to determine its specific mechanism of action.
Zukünftige Richtungen
For research on N-(1,3-benzothiazol-2-yl)-4-methylbenzamide include the investigation of its potential applications in other fields of science such as agriculture and environmental science. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antimicrobial activity, making it a potential candidate for use as a pesticide or herbicide. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antioxidant properties, which may have applications in the field of environmental science.
Further research is also needed to determine the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide and its potential applications in the treatment of various diseases. The development of more specific analogs of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide may also be explored to enhance its biological activities and reduce its potential toxicity.
Synthesemethoden
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature under stirring conditions. The resulting product is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-4-methylbenzamide. The chemical structure of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential applications in the field of microbiology. It has been found to exhibit antimicrobial activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of these bacteria by disrupting their cell membrane integrity.
Eigenschaften
CAS-Nummer |
91506-66-0 |
|---|---|
Produktname |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18) |
InChI-Schlüssel |
WAWUISYKAPVPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



